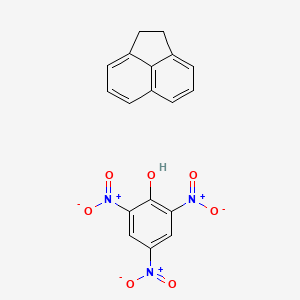![molecular formula C18H18N2O2 B14156202 6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one CAS No. 714244-29-8](/img/structure/B14156202.png)
6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-methylquinoline with 2-methylaniline in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen based on their efficiency and cost-effectiveness for large-scale production .
化学反应分析
Types of Reactions
6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The methoxy and anilino groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
相似化合物的比较
Similar Compounds
6-methoxy-2-methylquinoline: Shares the quinoline core structure but lacks the anilino group.
2-methylaniline: Contains the anilino group but lacks the quinoline structure.
Quinoline N-oxide derivatives: Similar in structure but with an oxidized nitrogen atom.
Uniqueness
6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one is unique due to the presence of both the methoxy and anilino groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
714244-29-8 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C18H18N2O2/c1-12-5-3-4-6-16(12)19-11-14-9-13-10-15(22-2)7-8-17(13)20-18(14)21/h3-10,19H,11H2,1-2H3,(H,20,21) |
InChI 键 |
WJCIOIBAHFODJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NCC2=CC3=C(C=CC(=C3)OC)NC2=O |
溶解度 |
27.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
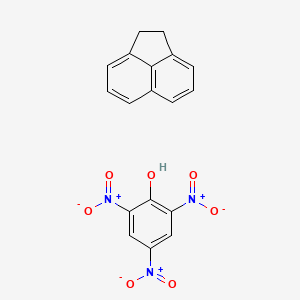
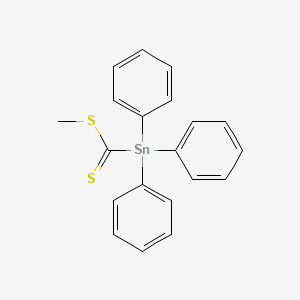
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)

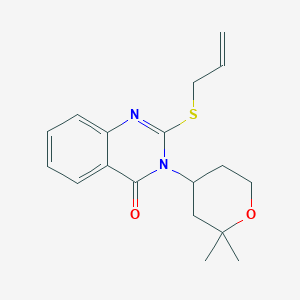

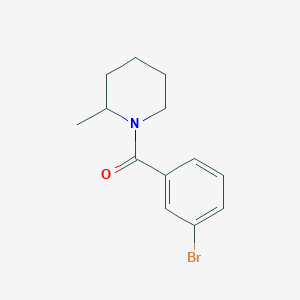
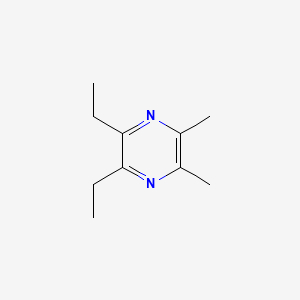
![ethyl 2-[[2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B14156184.png)

